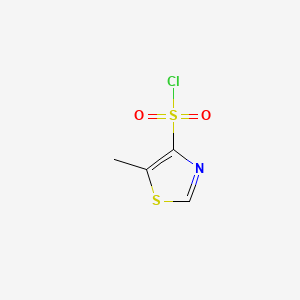

5-Methylthiazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXLAQQJHQNUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Power of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that plays a pivotal role in a myriad of chemical transformations. Its significance stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. This inherent reactivity allows sulfonyl chlorides to readily react with a wide array of nucleophiles, such as alcohols, amines, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. researchgate.netbldpharm.com

Sulfonamides, in particular, are a cornerstone of medicinal chemistry, with many possessing a broad spectrum of biological activities. researchgate.netchemimpex.com The formation of the sulfonamide linkage is a robust and well-established reaction, making sulfonyl chlorides indispensable tools for the synthesis of new pharmaceutical candidates. chemimpex.com Beyond their role in forming key functional groups, sulfonyl chlorides are also utilized in the generation of sulfenes and as precursors for various other sulfur-containing compounds, highlighting their versatility in synthetic organic chemistry. bldpharm.com

The Thiazole Heterocycle: a Privileged Scaffold

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in the realm of advanced chemical research, particularly in medicinal chemistry. lookchem.comsigmaaldrich.com This aromatic ring system is a key component in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. sigmaaldrich.comthermofisher.com The presence of both a hydrogen bond acceptor (the nitrogen atom) and a donor (potentially a substituent on the ring) within a relatively small and rigid framework allows for specific interactions with biological targets. thermofisher.combldpharm.com

The thiazole nucleus is found in a variety of clinically approved drugs, including antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. lookchem.comsigmaaldrich.com Its derivatives have also shown promise as anticancer, anti-inflammatory, and antihistaminic agents. chemimpex.com The aromatic nature of the thiazole ring provides it with multiple sites for functionalization, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize their biological effects. chemimpex.com

5 Methylthiazole 4 Sulfonyl Chloride: a Versatile Synthetic Intermediate

Established Synthetic Pathways to Sulfonyl Chlorides

The preparation of sulfonyl chlorides is a fundamental transformation in organic synthesis. Two primary strategies, the halogenation of sulfonic acids and the oxidation of sulfur-containing precursors, are widely employed.

Halogenation of Sulfonic Acids and Their Salts

A traditional and reliable method for synthesizing sulfonyl chlorides is the halogenation of the corresponding sulfonic acids or their salts. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common halogenating agents for this conversion. While direct sulfonation of the thiazole ring can be challenging, requiring harsh conditions such as high temperatures, it has been reported to yield thiazole-5-sulfonic acid. ias.ac.in Subsequent treatment with a chlorinating agent would, in principle, afford the desired sulfonyl chloride. However, the regioselectivity of this sulfonation can be an issue, and the forceful conditions may not be compatible with sensitive functional groups.

Oxidation of Thiols and Disulfides to Sulfonyl Chlorides

The oxidative chlorination of thiols and disulfides presents a versatile and often milder alternative for the synthesis of sulfonyl chlorides. organic-chemistry.org This approach is particularly advantageous when the corresponding sulfonic acid is not readily accessible. Various oxidizing systems have been developed to achieve this transformation efficiently.

A highly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). organic-chemistry.orgcapes.gov.brresearchgate.netnih.gov This reagent system allows for the direct conversion of a wide range of thiols, including aromatic, heterocyclic, and aliphatic derivatives, into their respective sulfonyl chlorides in high yields and with short reaction times. organic-chemistry.orgresearchgate.netnih.gov The reaction is typically performed under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org

Another powerful reagent combination for this transformation is hydrogen peroxide with zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorgsyn.org This system is noted for its high efficiency, excellent yields, and very short reaction times, often proceeding to completion within minutes at room temperature. organic-chemistry.org The method is applicable to both thiols and disulfides and avoids the use of harsh or toxic reagents. organic-chemistry.org

N-Chlorosuccinimide (NCS) has also been utilized as an effective oxidizing and chlorinating agent for the synthesis of sulfonyl chlorides from thiols. organic-chemistry.orgorganic-chemistry.org This method offers a convenient and environmentally friendly option, particularly when starting from S-alkylisothiourea salts, which are odorless and readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org

The general mechanism for these oxidative chlorinations is believed to proceed through the initial formation of a disulfide, which is then successively oxidized and chlorinated to yield the sulfonyl chloride. organic-chemistry.org

Table 1: Comparison of Reagents for Oxidation of Thiols to Sulfonyl Chlorides

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| H₂O₂ / SOCl₂ | High reactivity, short reaction times, excellent yields. organic-chemistry.orgcapes.gov.brresearchgate.netnih.gov | Can be highly exothermic. |

| H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions. organic-chemistry.orgorgsyn.org | Requires a metal catalyst. |

Precursor Synthesis Routes Relevant to this compound

The synthesis of this compound necessitates the strategic introduction of a sulfur-containing functional group at the 4-position of the 5-methylthiazole core. This can be achieved through various precursor synthesis routes.

Synthesis of 4-Methylthiazole-5-carboxylic Acid Chloride Precursors

While not a direct precursor to the 4-sulfonyl chloride, the synthesis of 4-methylthiazole-5-carboxylic acid and its corresponding acid chloride is a well-established process that highlights methods for functionalizing the thiazole ring. The synthesis of 4-methylthiazole-5-carboxylic acid can be achieved through a multi-step reaction involving the cyclization of key intermediates. google.comchemicalbook.com For instance, one method involves the reaction of formamide (B127407) with phosphorus pentasulfide, followed by cyclization with ethyl 2-chloroacetoacetate and subsequent hydrolysis. google.com

The conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride is readily accomplished by treating the carboxylic acid with thionyl chloride. nih.govresearchgate.net This acyl chloride is a versatile intermediate for further chemical transformations. nih.gov

Table 2: Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Formamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetate | 1. Ethylene glycol dimethyl ether 2. NaOH | 4-Methylthiazole-5-carboxylic acid | google.comchemicalbook.com |

A facile, four-step synthesis of 2-substituted thiazole-4-sulfonyl chlorides starting from chloralamides has been reported, offering a valuable pathway to this class of compounds. tandfonline.comresearchgate.net The key steps involve the formation of N-(2,2-dichlorovinyl)amides, addition of benzyl (B1604629) thiol, thionation, and subsequent cyclization to form thiazole-4-benzylsulfides. researchgate.net The final step is the oxidative chlorination of the sulfide (B99878) with chlorine to yield the desired thiazole-4-sulfonyl chloride. tandfonline.comtandfonline.com This methodology provides access to previously unattainable building blocks. tandfonline.comresearchgate.net

Derivatization Strategies for 2-Amino-4-methylthiazole

2-Amino-4-methylthiazole is a readily available and versatile starting material for the synthesis of various thiazole derivatives. nih.gov The amino group at the 2-position can be readily derivatized, for example, through sulfonylation reactions with various sulfonyl chlorides to produce sulfonamides. nih.govexcli.de

While direct conversion of the 2-amino group to a sulfonyl chloride is not a standard transformation, the reactivity of this position provides opportunities for introducing other functionalities that could be subsequently converted to a sulfonyl chloride. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction could potentially introduce a sulfonyl chloride group, though this can be a capricious reaction. orgsyn.org

Furthermore, methods for the synthesis of 2-aminothiazole (B372263) derivatives often involve the Hantzsch thiazole synthesis, which is the condensation of α-haloketones with thioamides. This versatile reaction allows for the construction of the thiazole ring with various substituents. A "one-pot" two-step reaction of bromination and cyclization has been developed for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, simplifying the synthetic process. google.com

Innovations in Sustainable and Efficient Synthetic Protocols for Thiazole Sulfonyl Chlorides

Recent research has focused on developing more sustainable and efficient methods for the synthesis of sulfonyl chlorides, moving away from harsh reagents and reaction conditions.

The use of hydrogen peroxide as an oxidant is a significant step towards greener chemistry, as the primary byproduct is water. organic-chemistry.org The combination of H₂O₂ with catalysts like ZrCl₄ offers a highly efficient and environmentally benign route to sulfonyl chlorides. organic-chemistry.orgorgsyn.org

Another innovative approach involves the use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides. organic-chemistry.org The reaction with N-chlorosuccinimide (NCS) proceeds under mild conditions, and the byproduct, succinimide, can be recycled back to NCS, further enhancing the sustainability of the process. organic-chemistry.org

Direct C-H sulfonylation of thiazole N-oxides has also emerged as a novel strategy. elsevierpure.com This method allows for the direct introduction of a sulfonyl group onto the thiazole ring without the need for pre-functionalized substrates like halothiazoles. elsevierpure.com

Furthermore, metal-free, Brønsted acid-mediated insertion of thioureas or thioamides into sulfoxonium ylides provides a mild and scalable synthesis of thiazoles, which could be further functionalized to the corresponding sulfonyl chlorides. rsc.org

These advancements in synthetic methodology are crucial for the environmentally conscious and efficient production of this compound and other valuable thiazole-based building blocks for various applications.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, significantly accelerating reaction rates and often improving product yields and purity. researchgate.net This technology utilizes microwave irradiation to heat reaction mixtures directly and efficiently, a contrast to conventional heating methods that rely on external heat sources and often result in slower, less uniform heating. The application of microwave energy can dramatically reduce reaction times from hours to mere minutes. nih.govnih.gov

In the synthesis of sulfonyl chlorides, microwave irradiation has been shown to be particularly effective. For instance, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, is remarkably faster and higher-yielding under microwave conditions. nih.gov One study found that replacing conventional heating with microwave irradiation at 160°C reduced the reaction time for a key precursor step from 24 hours to just 15 minutes, while also increasing the yield of the final sulfonyl chloride product. nih.gov

While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the synthesis of analogous thiazole derivatives and other sulfonyl chlorides demonstrates the potential of this technique. For example, the synthesis of various bioactive thiazole scaffolds has been successfully achieved with high yields and short reaction times using microwave irradiation. researchgate.netmdpi.com In one instance, a one-pot reaction to form hydrazinyl thiazoles was completed in 30–175 seconds at 300W. bepls.com These examples strongly suggest that MAOS is a highly viable and efficient method for the production of thiazole sulfonyl chlorides.

Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional methods for related compounds.

| Product Type | Conventional Method Time | Microwave-Assisted Time | Microwave-Assisted Yield | Reference |

| Phenylalkyl sulfonyl chlorides | Several hours | 15 minutes | 60-65% | nih.gov |

| Benzyloxy substituted sulfonyl chlorides | 24 hours | 15 minutes | 50-52% | nih.gov |

| N-substituted propenamide derivative | Several hours | 33-90 seconds | 82% | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | 72 hours (hydrothermal) | 1.5 hours | 85% | nih.gov |

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reaction conditions is a primary goal in green chemistry, aiming to reduce waste, cost, and the use of hazardous materials.

Solvent-Free Synthesis: Solvent-free, or "neat," reactions are often facilitated by techniques like microwave irradiation, which provides the necessary energy to drive the reaction in the absence of a solvent medium. bepls.com A notable example is the one-pot, solvent-free, and catalyst-free synthesis of hydrazinyl thiazoles. This reaction proceeds by irradiating a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides with microwaves, achieving completion in seconds. bepls.com The elimination of solvents simplifies work-up procedures and minimizes the generation of volatile organic waste.

Catalyst-Free Synthesis: While many chemical transformations rely on catalysts, researchers have developed catalyst-free pathways for synthesizing thiazole derivatives. One such method involves the reaction of α-diazoketones with thiourea in the presence of PEG-400, a recyclable solvent medium, to produce 2-aminothiazoles in high yields (87–96%). bepls.com Another approach utilizes water as a green solvent to facilitate the reaction between dithiocarbamates and α-halocarbonyl compounds, yielding substituted thiazoles without the need for a catalyst. bepls.com These methodologies, by avoiding often costly and potentially toxic metal catalysts, offer a more sustainable and economical synthetic route.

The following table summarizes examples of catalyst-free and solvent-free syntheses of thiazole derivatives.

| Thiazole Derivative | Reactants | Conditions | Yield | Reference |

| Hydrazinyl thiazoles | Aryl ketones, thiosemicarbazide, phenacyl bromides | Neat, Microwave (300W), 30-175s | Not specified | bepls.com |

| 2-Aminothiazoles | α-Diazoketones, thiourea | PEG-400, 100°C, 2-3.5h | 87-96% | bepls.com |

| 4-Substituted-2-(alkylsulfanyl)thiazoles | Dithiocarbamates, α-halocarbonyls | Water, reflux, 20h | 75-90% | bepls.com |

Green Chemistry Principles Applied to Thiazole Sulfonyl Chloride Production

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole-containing compounds to create more sustainable and environmentally benign processes. bohrium.com Key strategies include the use of green solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of recyclable catalysts. bepls.combohrium.com

A significant advancement in the green synthesis of sulfonyl chlorides is the use of water as a solvent. Researchers have developed a simple and rapid method for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides. rsc.org This process uses oxone and potassium chloride (KCl) in water at room temperature, achieving high yields of 82-98%. rsc.org This approach avoids volatile and hazardous organic solvents, aligning with the core tenets of green chemistry.

Furthermore, the use of biocatalysts, such as chitosan (B1678972) and its derivatives, represents another green avenue for thiazole synthesis. mdpi.comnih.gov These catalysts are biodegradable, non-toxic, and can often be recovered and reused, reducing waste and operational costs. nih.gov While these specific examples focus on the thiazole ring, the principles are directly applicable to the synthesis of precursors for this compound, promoting a more sustainable manufacturing lifecycle.

The application of these green principles is summarized in the table below.

| Green Principle | Specific Method | Application | Advantages | Reference |

| Green Solvent | Oxyhalogenation using Oxone-KCl in water | Synthesis of sulfonyl chlorides from thiols/disulfides | Avoids organic solvents, mild conditions, high yields (82-98%) | rsc.org |

| Alternative Energy | Microwave Irradiation | Synthesis of thiazole derivatives and sulfonyl chloride precursors | Reduced reaction time, increased yields, higher purity | researchgate.netnih.govbepls.com |

| Recyclable Catalyst | Chitosan-based biocatalysts | Synthesis of thiazole derivatives | Eco-friendly, reusable, mild conditions, high yields | mdpi.comnih.gov |

Radical-Mediated Transformations of this compound

Beyond ionic pathways, the sulfonyl chloride group can participate in radical reactions. These transformations typically involve the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (R-SO₂•), a versatile intermediate in organic synthesis.

Generation and Behavior of Sulfonyl Radicals

A 5-methylthiazole-4-sulfonyl radical can be generated from its corresponding sulfonyl chloride through several methods. A common modern approach is through visible-light photoredox catalysis. researchgate.net In this process, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron reductant. It can then transfer an electron to the sulfonyl chloride, inducing the cleavage of the S-Cl bond to release a chloride anion and the desired sulfonyl radical. acs.orgrsc.org

Alternatively, sulfonyl radicals can be formed via chlorine atom abstraction by other radical species, such as silyl (B83357) radicals. nih.govacs.org Once formed, the 5-methylthiazole-4-sulfonyl radical is an electrophilic radical species. Its primary behavior involves addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.gov

Intermolecular Addition Reactions to Unsaturated Systems

Sulfonyl radicals generated from sulfonyl chlorides readily undergo intermolecular addition to alkenes and alkynes. nih.govmagtech.com.cn This reaction, often termed a radical sulfonylation, forms a new carbon-sulfur bond and a new carbon-centered radical. This intermediate radical can then be trapped in various ways, often by abstracting an atom (like chlorine) from another molecule of the starting sulfonyl chloride, thus propagating a radical chain reaction.

For example, the addition to an alkyne results in a vinyl radical, which can be trapped to form a vinyl sulfone. youtube.com The reaction with alkenes proceeds similarly to yield alkyl sulfones. These radical additions are valuable for constructing highly functionalized sulfonyl compounds. nih.gov The regioselectivity of the addition is governed by the stability of the resulting carbon radical intermediate.

| Unsaturated System | Radical Intermediate | Final Product Type (after trapping) |

| Alkene (R-CH=CH₂) | R-CH(•)-CH₂(SO₂-Het) | β-chloro alkylsulfone |

| Alkyne (R-C≡CH) | R-C(•)=CH(SO₂-Het) | β-chloro vinylsulfone |

| (Het = 5-methylthiazol-4-yl) |

Photocatalytic Approaches Involving Sulfonyl Moieties

Visible-light photocatalysis has emerged as a powerful tool for activating sulfonyl chlorides under mild conditions. researchgate.netnih.gov This strategy avoids the harsh reagents or high temperatures often required in traditional radical chemistry. In a typical photocatalytic cycle involving this compound, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light. acs.org The excited photocatalyst reduces the sulfonyl chloride via single-electron transfer (SET) to generate the 5-methylthiazole-4-sulfonyl radical. nih.gov This radical can then engage in various synthetic transformations, such as addition to alkenes. acs.orgrsc.org The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. These methods offer excellent functional group tolerance and have been applied to a range of reactions, including chlorosulfonylation, oxysulfonylation, and hydrosulfonylation of unsaturated systems. acs.orgrsc.org

Ionic Reaction Mechanisms of Sulfonyl Chlorides

The most prevalent ionic reaction mechanism for sulfonyl chlorides, including this compound, is nucleophilic substitution at the tetracoordinate sulfur atom. This reaction does not proceed via the classic S_N1 or S_N2 pathways seen in carbon-centered chemistry. Instead, it is generally accepted to occur through a bimolecular, associative mechanism.

In this S_N2-like pathway, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state or intermediate. cdnsciencepub.com In this structure, the incoming nucleophile and the leaving group (chloride) occupy the apical positions. The reaction then proceeds with the expulsion of the chloride ion to give the final substitution product. This mechanism is supported by kinetic studies of the solvolysis of various benzenesulfonyl chlorides. cdnsciencepub.com

An alternative dissociative pathway, analogous to an S_N1 reaction, would involve the initial cleavage of the S-Cl bond to form a highly unstable and electron-deficient sulfonylium cation (RSO₂⁺). This pathway is generally considered energetically unfavorable and is not a common mechanism for the reactions of sulfonyl chlorides under typical conditions. acs.org The preference for the associative pathway is a key feature of the reactivity of sulfonyl chlorides with nucleophiles. The structure of the sulfonyl chloride, particularly steric hindrance near the sulfur atom, can influence the rate of this nucleophilic substitution. mdpi.com

Cycloaddition and Annulation Reactions with Unsaturated Substrates

While specific examples of cycloaddition and annulation reactions involving this compound are not extensively documented in the reviewed literature, the inherent reactivity of the thiazole ring suggests its potential participation in such transformations. Thiazole and its derivatives have been shown to undergo cycloaddition reactions, acting as either the diene or dienophile component, depending on the substituents and reaction partners. nih.govwikipedia.org

The electron-withdrawing nature of the sulfonyl chloride group at the C4 position of this compound would likely decrease the electron density of the thiazole ring, potentially making it a suitable candidate for inverse-electron-demand Diels-Alder reactions. In this scenario, the thiazole would act as the diene component, reacting with electron-rich dienophiles.

Furthermore, the thiazole nucleus can participate in formal [4+2] cycloadditions with alkynes, which, after the extrusion of sulfur, can lead to the formation of pyridine (B92270) derivatives. wikipedia.org Another possibility is the involvement of the thiazole in [3+2] cycloaddition reactions, a common pathway for the synthesis of various fused heterocyclic systems. nih.gov

Annulation reactions, leading to the formation of fused ring systems, are also a plausible pathway for this compound. The synthesis of fused heterocycles often involves the reaction of a heterocyclic core with a bifunctional reagent. For instance, reactions leading to fused pyranothiazoles and thiazolopyranopyrimidines have been reported for other thiazole derivatives, suggesting that similar strategies could potentially be applied to this compound to construct more complex molecular architectures. iaea.org The presence of the reactive sulfonyl chloride group could also be exploited in post-cycloaddition modifications.

Table 1: Potential Cycloaddition Reactions of Thiazole Derivatives

| Reaction Type | Diene/Dienophile | Substrate Example | Product Type | Reference |

| Diels-Alder | Diene | 4-Alkenylthiazoles | Fused Carbocycles | nih.gov |

| Inverse-Electron-Demand Diels-Alder | Diene | 5-Alkenyl thiazolones | Pyranthiazoles | rsc.org |

| [2+2] Cycloaddition | Dienophile | 2-(Dimethylamino)thiazole with DMAD | Pyridine (after rearrangement and sulfur extrusion) | wikipedia.org |

Reactions with Imines, Aldehydes, and Ketones

The reactivity of this compound with imines, aldehydes, and ketones is anticipated to be dominated by the electrophilic nature of the sulfonyl chloride group. Sulfonyl chlorides are well-known to react with nucleophiles, and the primary reaction pathway with imines would likely involve the formation of N-sulfonylated imines or related adducts. While specific studies on the reaction of this compound with imines are sparse, general reactivity patterns of sulfonyl chlorides with cyclic imines have been investigated, leading to diverse products depending on the reaction conditions and the structure of the imine. researchgate.net

Regarding aldehydes and ketones, the C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, generating a nucleophilic center. pharmaguideline.com This nucleophilic thiazole species can then react with electrophiles such as aldehydes and ketones in condensation-type reactions. pharmaguideline.com The presence of the electron-withdrawing sulfonyl chloride group at C4 might influence the acidity of the C2 proton, potentially facilitating its abstraction.

Alternatively, the sulfonyl chloride moiety itself can undergo reactions. For instance, in the presence of a suitable catalyst, the addition of the sulfonyl group across a double bond can occur, a reaction known as hydrosulfonylation. While this typically involves alkenes, analogous reactions with the C=O bond of aldehydes and ketones are mechanistically plausible under certain conditions, potentially leading to the formation of α-hydroxy sulfonates.

Research on other thiazole derivatives has shown that condensation reactions between 2-aminothiazoles and aromatic aldehydes are a common method for generating larger heterocyclic structures. pharmaguideline.com Although this compound is not a 2-aminothiazole, this highlights the general propensity of the thiazole scaffold to participate in reactions with carbonyl compounds.

Table 2: Potential Reactions of Thiazole Derivatives with Carbonyls and Imines

| Reactant | Reagent | Product Type | General Reaction Type | Reference |

| Thiazole | Organolithium compound, then Aldehyde/Ketone | 2-Substituted Thiazole Alcohol | Nucleophilic addition | pharmaguideline.com |

| 2-Aminothiazole | Aromatic Aldehyde | Schiff Base/Fused Heterocycle | Condensation | pharmaguideline.com |

| Sulfonyl Chloride | Cyclic Imine | N-Sulfonylated products | Nucleophilic substitution | researchgate.net |

Note: This table illustrates potential reaction pathways based on the known reactivity of thiazole and sulfonyl chloride functionalities, as direct experimental data for this compound in these specific reactions is limited in the provided sources.

Mechanistic Investigations into Reactions of 5 Methylthiazole 4 Sulfonyl Chloride

Elucidation of Sulfonylation Reaction Mechanisms

Sulfonylation, the process of attaching a sulfonyl group to a molecule, is the primary reaction of 5-Methylthiazole-4-sulfonyl chloride. The mechanism of this reaction, particularly with nucleophiles like amines or alcohols, is a cornerstone of its chemistry.

The efficiency of sulfonylation reactions can be significantly enhanced through catalysis and non-conventional activation methods. While traditional methods often require elevated temperatures and long reaction times, modern techniques offer milder and more rapid alternatives.

Catalysis: Phase-transfer catalysts can be employed to facilitate reactions between the sulfonyl chloride (in an organic phase) and a nucleophile in an aqueous or solid phase. This method increases the contact between reactants, thereby enhancing the reaction rate and yield. For instance, in the synthesis of sulfonylureas, phase-transfer catalysis allows for a simple one-pot reaction, improving the interaction between insoluble cyanate (B1221674) anions and the sulfonyl chloride. researchgate.net Visible light photocatalysis, using heterogeneous catalysts like potassium poly(heptazine imide), represents a sustainable approach for synthesizing sulfonyl chlorides and can be applied to subsequent sulfonamide formation under mild, room-temperature conditions. nih.govnih.gov

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions involving thiazole (B1198619) derivatives. researchgate.netmdpi.comresearchgate.net This technique uses microwave energy to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and improved product purities compared to conventional heating. researchgate.netnih.gov For example, the synthesis of various thiazole derivatives has been achieved in minutes under microwave irradiation, whereas conventional methods might take several hours. mdpi.comnih.govnih.gov This method is particularly advantageous for preparing precursors or for the direct use of sulfonyl chlorides in multicomponent reactions. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Thiazole Synthesis | Several hours | 33–90 seconds | Remarkable | nih.gov |

| Thiazole Synthesis | 12 hours | A few minutes | 45-65% to 70-92% | researchgate.net |

The reaction of this compound with a nucleophile (e.g., an amine to form a sulfonamide) is a type of nucleophilic substitution at the sulfur atom. The central mechanistic question is whether the reaction proceeds through a direct substitution (SN2-like) pathway or an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate.

In the formation of a sulfonamide or sulfonate ester from this compound, a molecule of hydrogen chloride (HCl) is eliminated. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), whose role is to neutralize the HCl as it is formed. youtube.com This prevents the protonation of the nucleophile (e.g., an amine), which would render it non-nucleophilic and halt the reaction.

Characterization of Radical Chain Propagation Pathways

Beyond ionic pathways, sulfonyl chlorides can participate in radical reactions, often initiated by light (photoredox catalysis). acs.orgrsc.orgnih.gov These reactions proceed via a radical chain mechanism, which consists of three main phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a bond to generate the first radical species. libretexts.org In photocatalytic systems, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and becomes excited. acs.org This excited catalyst can then transfer an electron to the sulfonyl chloride, which fragments into a sulfonyl radical and a chloride anion. nih.gov This step effectively converts light energy into chemical reactivity.

Propagation: This is the "chain" part of the reaction where a radical reacts with a stable molecule to produce a new radical, which continues the chain. lumenlearning.comlibretexts.org For instance, the generated sulfonyl radical can add to an alkene to form a new carbon-centered radical. nih.gov This radical can then participate in further steps, such as abstracting a hydrogen atom from a donor or reacting with another molecule to form the final product and regenerate a radical species to continue the cycle. nih.govnih.gov

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org

Visible-light-mediated processes allow for the generation of sulfonyl radicals under mild conditions, enabling reactions like the addition to alkenes to form valuable products such as β-hydroxysulfones or C(sp3)-sulfonylated compounds. acs.orgnih.gov

Kinetic and Thermodynamic Analysis of Reaction Progress

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation parameters, and the feasibility of reaction pathways.

Kinetic Analysis: Kinetic studies on the hydrolysis of various benzenesulfonyl chlorides have shown that the reaction follows an SN2 mechanism. rsc.org The rates of these reactions are sensitive to the substituents on the aromatic ring, with electron-withdrawing groups generally increasing the rate of hydrolysis. rsc.orgcdnsciencepub.com For example, the alkaline hydrolysis rates for substituted benzenesulfonyl chlorides follow the Hammett equation, indicating a clear correlation between electronic effects and reactivity. rsc.org While specific kinetic data for this compound is not readily available, it is expected to follow similar trends, with the electronic properties of the methylthiazole ring influencing its reactivity compared to a standard benzenesulfonyl chloride. Continuous flow chemistry is a modern technique used to collect temporal kinetic profiles, which can reveal complex reaction behaviors and help identify intermediates. rsc.org

Thermodynamic Analysis: Thermodynamic calculations, such as determining the Gibbs free energy (ΔG) of a reaction, can predict the spontaneity of a process. sapub.org Sulfonation reactions are generally thermodynamically favorable. sapub.org For instance, computational studies on the sulfonation of alkylbenzenes show that the reactions are strongly exothermic and exergonic. sapub.org The relative stability of isomers (e.g., ortho, meta, para) can be determined, showing how product distribution can be under either kinetic or thermodynamic control depending on the reaction conditions like temperature. stackexchange.com In the case of this compound, thermodynamic analysis would be crucial for understanding the feasibility of its reactions and the stability of potential intermediates and products.

Table 2: Representative Kinetic Data for Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Substituent (X) | 105 k (s-1) at 15°C (Neutral Hydrolysis) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

|---|---|---|---|---|

| p-OCH₃ | 9.03 | 16.2 | -16.8 | rsc.org |

| p-CH₃ | 11.2 | 16.4 | -15.5 | rsc.org |

| H | 21.0 | 15.9 | -16.2 | rsc.org |

| p-NO₂ | 158 | 15.6 | -13.5 | rsc.org |

Note: This data is for benzenesulfonyl chloride derivatives and serves to illustrate the impact of substituents on reaction kinetics. Similar principles apply to thiazole sulfonyl chlorides.

Spectroscopic and Spectrometric Techniques for Mechanistic Probing (e.g., EPR, Flash Photolysis, Transient Absorption)

To directly observe and characterize the fleeting intermediates proposed in reaction mechanisms, specialized spectroscopic techniques are indispensable.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a powerful technique specifically used to detect and study species with unpaired electrons, such as free radicals. rsc.org In the context of radical reactions of this compound, EPR would be the definitive method to confirm the formation of the 5-methylthiazole-4-sulfonyl radical. ucl.ac.uk By analyzing the EPR spectrum, information about the structure and electronic environment of the radical can be obtained. ucl.ac.ukacs.org

Flash Photolysis and Transient Absorption Spectroscopy: These are pump-probe techniques used to study photochemical reactions and short-lived excited states or reaction intermediates on timescales from femtoseconds to nanoseconds and beyond. numberanalytics.comedinst.comnycu.edu.tw In a typical experiment, a short, intense laser pulse (the pump) excites the sample, initiating the reaction. edinst.com A second, weaker light pulse (the probe) measures the absorption spectrum at a specific time delay after the pump pulse. edinst.comacs.org By varying this delay, one can track the formation and decay of transient species. edinst.com For investigating the photocatalytic reactions of this compound, transient absorption spectroscopy would be invaluable for observing the excited state of the photocatalyst and the subsequent formation of radical ions and other intermediates. numberanalytics.comresearchgate.net

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Type of Intermediate Detected | Information Provided | Timescale | Reference |

|---|---|---|---|---|

| EPR Spectroscopy | Free Radicals (e.g., Sulfonyl Radicals) | Structure, electronic environment of unpaired electron | Stable radicals to microseconds | rsc.orgucl.ac.uk |

| Transient Absorption | Excited states, radical ions, reaction intermediates | Absorption spectra of transient species, kinetics of formation/decay | Femtoseconds to milliseconds | numberanalytics.comedinst.comresearchgate.net |

| Flash Photolysis | Similar to Transient Absorption | Generation and study of transient species induced by a light flash | Microseconds and longer | numberanalytics.com |

Theoretical and Computational Studies of 5 Methylthiazole 4 Sulfonyl Chloride

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry for studying the electronic structure of molecules. researchgate.net This method is widely applied to thiazole (B1198619) derivatives to calculate various molecular properties, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net DFT calculations can elucidate the optimized geometry, spectroscopic features, and electronic characteristics of 5-Methylthiazole-4-sulfonyl chloride, providing a comprehensive molecular profile.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (i.e., the structure with the lowest energy). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of its ground state. The geometry of the 5-methylthiazole (B1295346) monomer has been studied, providing a basis for understanding the thiazole portion of the target molecule. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Thiazole Derivative (Note: The following data is for a related compound, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] researchgate.netnih.govbenzothiazinium chloride, to illustrate typical geometric parameters determined by computational methods.)

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene ring to Quinoline system) | 173.47° |

| C6a–S7–C7a Angle | 102.3° |

| C11a–N12–C12a Angle | 123.4° |

Data sourced from a study on a different thiazole derivative to exemplify typical outputs of geometric analysis. nih.gov

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data.

For this compound, these calculations would assign specific vibrational modes to the functional groups, such as the C-H stretching of the methyl group, the characteristic vibrations of the thiazole ring, and the symmetric and asymmetric stretching modes of the S=O bonds in the sulfonyl chloride group. This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely be centered on the electron-withdrawing sulfonyl chloride group, indicating the probable sites for nucleophilic and electrophilic attack.

Table 2: Example HOMO-LUMO Energy Gaps for Various Heterocyclic Compounds (Note: This table presents data from different molecules to illustrate the concept and typical values derived from DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| Pt(bipy)Cl₄ nih.gov | - | - | 1.68699 |

| Pt(en)Cl₄ nih.gov | - | - | 2.05500 |

| Pt(dach)Cl₄ nih.gov | - | - | 2.11760 |

This data is for illustrative purposes to show typical FMO energy values. irjweb.comnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines intramolecular delocalization, charge transfer between orbitals, and hyperconjugative interactions. This analysis can quantify the stabilization energy associated with these electronic interactions, offering deep insight into the bonding and structure of a molecule. For this compound, NBO analysis would reveal the extent of electron delocalization within the thiazole ring and the electronic interactions between the ring and the sulfonyl chloride substituent.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules. DFT calculations, often combined with experimental methods like microwave spectroscopy, can precisely characterize these weak interactions.

A study on the complex of 5-methylthiazole with water revealed a primary hydrogen bond between the nitrogen atom of the thiazole ring and a hydrogen atom of water. nih.govnih.gov Additionally, a weaker, secondary interaction was identified between the oxygen atom of water and the hydrogen atom attached to C2 of the thiazole ring. nih.gov Such analyses for this compound would be vital to understand its interactions in different environments, including potential interactions involving the sulfonyl group's oxygen atoms and the methyl group. DFT calculations performed at the ωB97X-D/aug-cc-pVQZ level have been shown to be effective in supporting these experimental findings. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to predict the reactivity of a molecule. These include parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, all of which are calculated from the HOMO and LUMO energies. mdpi.comirjweb.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Electron-rich regions (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while electron-poor regions (colored blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the thiazole nitrogen and the sulfonyl oxygens, and positive potential around the sulfur atom and the hydrogens, thus mapping its reactive hotspots.

Fukui Functions and Indices for Regioselectivity

There is currently no published research that specifically applies Fukui functions and indices to determine the regioselectivity of This compound . In principle, these conceptual density functional theory (DFT) tools would be invaluable for predicting the most likely sites for nucleophilic and electrophilic attack on the molecule. By calculating the local reactivity descriptors, researchers could identify which atoms in the thiazole ring and the sulfonyl chloride group are most susceptible to reaction, thereby guiding synthetic efforts.

Molecular Electrostatic Potential (MEP) Surface Mapping

A specific Molecular Electrostatic Potential (MEP) map for This compound has not been reported in the reviewed literature. MEP analysis is a powerful tool for visualizing the charge distribution on a molecule and identifying electron-rich and electron-poor regions. For This compound , an MEP map would likely reveal negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, suggesting susceptibility to nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting the molecule's reactive behavior.

Hirshfeld and Merz-Kollman Population Analyses

Detailed Hirshfeld and Merz-Kollman population analyses for This compound are not available in current scientific publications. These methods are used to calculate the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. Such analyses would provide deeper insight into the electronic effects of the methyl and sulfonyl chloride substituents on the thiazole ring. For instance, Hirshfeld analysis on related heterocyclic compounds has been used to quantify intermolecular interactions in crystal packing. nih.govnih.gov

Computational Insights into Reaction Mechanisms and Transition States

Specific computational studies detailing the reaction mechanisms and transition states for reactions involving This compound are yet to be published. Quantum chemical calculations, typically using DFT methods, are essential for mapping the potential energy surface of a reaction. This allows for the identification of transition state structures and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For This compound , such studies could elucidate the mechanisms of its reactions with various nucleophiles, which is fundamental to its application in synthesis.

Prediction of Electronic Properties and Reaction Pathways

While general electronic properties can be inferred from its structure, specific computational predictions of the electronic properties and reaction pathways for This compound are not documented in the literature. Computational methods are routinely used to predict properties such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities. This data is crucial for understanding the molecule's stability, reactivity, and potential applications in materials science and medicinal chemistry. Furthermore, computational modeling can predict the most favorable reaction pathways, complementing experimental studies and aiding in the design of new synthetic routes.

Role of 5 Methylthiazole 4 Sulfonyl Chloride As a Building Block in Complex Organic Molecule Synthesis

Incorporation into Diverse Thiazole-Containing Scaffolds

The primary function of 5-methylthiazole-4-sulfonyl chloride in complex molecule synthesis is to act as a scaffold that incorporates the 5-methylthiazole (B1295346) unit. The thiazole (B1198619) ring is a significant heterocycle found in numerous approved drugs and biologically active compounds, including antibiotics and anticancer agents. researchgate.net By using this compound, chemists can readily introduce this valuable pharmacophore into new molecular architectures.

The synthesis of thiazole-containing scaffolds is a major focus in medicinal chemistry. iaea.orgrsc.org The reaction of this compound with various nucleophiles allows for the covalent attachment of the thiazole ring to other complex fragments, thereby creating diverse molecular frameworks. This strategy is crucial for developing libraries of compounds where the thiazole moiety is a constant feature, while the appended groups are varied to fine-tune biological activity.

Strategic Precursor for Sulfonamide and Sulfonic Ester Moieties

The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it an excellent precursor for creating sulfonamides and sulfonic esters. utdallas.edu This reactivity is the cornerstone of the utility of this compound.

Sulfonic Ester Formation: In a similar fashion, reaction with alcohols or phenols yields sulfonic esters. While less common in pharmaceutical applications than sulfonamides, sulfonic esters are important intermediates in organic synthesis.

The strategic formation of these moieties allows chemists to link the 5-methylthiazole core to a vast array of other chemical structures, from simple alkyl or aryl groups to more complex heterocyclic systems. mdpi.com

Methodologies for the Introduction of Sulfonyl Groups into Target Molecules

The introduction of the 5-methylthiazole-4-sulfonyl group into target molecules follows well-established protocols for sulfonylation reactions. The classical method involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.comucl.ac.uk

Typical Reaction Conditions:

Nucleophile: A primary or secondary amine (for sulfonamides) or an alcohol (for sulfonic esters).

Solvent: An inert aprotic solvent such as acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) is commonly used.

Base: A tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270) is often added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. mdpi.comyoutube.com

Temperature: These reactions are typically conducted at room temperature, although gentle heating may be required for less reactive amines. mdpi.com

The reaction is generally high-yielding and proceeds with high fidelity, making it a reliable method for covalently modifying molecules with the thiazole sulfonamide group. nih.gov

Table 1: Representative Sulfonylation Reactions

| Reactant 1 (Nucleophile) | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | This compound | N-Substituted Sulfonamide | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine), Room Temperature |

| Secondary Amine (R₂-NH) | This compound | N,N-Disubstituted Sulfonamide | Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine), Room Temperature |

| Alcohol (R-OH) | This compound | Sulfonic Ester | Inert solvent (e.g., Pyridine), Room Temperature or gentle heating |

This table presents generalized reaction schemes based on the established reactivity of sulfonyl chlorides. libretexts.orgmdpi.com

Applications in Multi-Step Synthetic Sequences and Chemical Cascades

This compound is frequently employed as an intermediate within longer, multi-step synthetic pathways. utdallas.edu The synthesis of complex pharmaceutical agents or agrochemicals often involves a sequence of reactions where each step builds upon the last. nih.gov The formation of a thiazole sulfonamide can be a key step in assembling the final molecular architecture. researchgate.net

For instance, a synthetic route might begin with the creation of a complex amine, which is then reacted with this compound to introduce the thiazole sulfonamide moiety. nih.gov Subsequently, other functional groups on the molecule can be modified to complete the synthesis of the target compound. The reliability of the sulfonylation reaction makes it a robust choice for inclusion in such sequences. nih.gov Furthermore, the development of cascade or domino reactions, where multiple chemical transformations occur in a single pot, represents an area of advanced synthesis where thiazole building blocks are of interest. nih.gov

Design and Development of Novel Chemical Entities through Derivatization

A primary application of this compound is in the discovery and development of new chemical entities, particularly for therapeutic use. researchgate.net In drug discovery, chemists often synthesize a library of related compounds (analogues) to explore the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity. nih.gov

Starting with the sulfonamide or sulfonic ester product derived from this compound, further derivatization can be performed. This involves chemically modifying other parts of the molecule to create a series of novel compounds. These derivatives are then screened for their potential as drugs, for example, as anticancer, antibacterial, or antiviral agents. researchgate.netmdpi.comnih.gov The thiazole sulfonamide framework serves as a reliable anchor, or "scaffold," upon which these new chemical variations are built. iaea.orgekb.eg This approach has led to the identification of numerous thiazole-based compounds with potent biological activities. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-Methylthiazole-4-sulfonyl chloride, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) cyclization of precursor molecules (e.g., thioamide intermediates) and (2) oxidative chlorination. For example, Lawesson’s reagent facilitates cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination using Cl₂ or SOCl₂ under reflux to introduce the sulfonyl chloride group . Critical conditions include:

- Temperature: Reflux conditions (~80–110°C) for SOCl₂ reactions.

- Solvent: Anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Stoichiometry: Excess SOCl₂ (2–3 equivalents) ensures complete conversion of sulfonic acid intermediates.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).

- ¹³C NMR: Detects sulfonyl chloride carbon (δ ~115–120 ppm) and thiazole ring carbons (δ ~150–160 ppm) .

- IR Spectroscopy: Strong S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm sulfonyl chloride functionality .

- X-ray Diffraction: Resolves crystal packing and bond angles (e.g., C–S bond lengths ~1.74 Å) for structural validation .

Q. What are the common reactions of this compound in medicinal chemistry applications?

Methodological Answer: The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonates, or thioethers, respectively. For example:

- Sulfonamide Formation: React with primary/secondary amines (e.g., benzylamine) in anhydrous THF at 0–5°C to minimize side reactions .

- Oxidation: Use H₂O₂ or m-CPBA to oxidize the thiazole ring to sulfoxides/sulfones, altering electronic properties for bioactivity studies .

Advanced Questions

Q. How do substituents on the thiazole ring affect the reactivity and biological activity of this compound derivatives?

Methodological Answer: Substituents influence both chemical reactivity and bioactivity:

- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution but potentially reducing metabolic stability .

- Aryl Groups (e.g., 4-chlorophenyl): Enhance π-stacking interactions in enzyme binding pockets, improving antitumor activity (e.g., IC₅₀ values <10 µM in certain cell lines) .

- Steric Effects: Bulky substituents at the 2-position hinder nucleophilic attack, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives derived from this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl, phenyl, halogens) and correlate with bioassay data (e.g., NCI-60 cell line screening) to identify critical pharmacophores .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., carbonic anhydrase IX), clarifying discrepancies in inhibitory potency .

- Dose-Response Analysis: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to account for non-linear effects .

Q. How can reaction conditions be optimized to mitigate impurities during this compound synthesis?

Methodological Answer: Common impurities include unreacted sulfonic acid intermediates and hydrolyzed byproducts. Mitigation strategies:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product (>90% purity) .

- Analytical Monitoring: Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities at 254 nm. Adjust reaction time/temperature if hydrolysis byproducts exceed 5% .

Q. How can this compound serve as a building block for enzyme inhibitor design?

Methodological Answer:

- Targeted Sulfonamides: Couple with aminoheterocycles (e.g., pyridinyl amines) to generate inhibitors of enzymes like histone deacetylases (HDACs). Optimize solubility via sodium bicarbonate washes during workup .

- Parallel Synthesis: Use automated liquid handlers to prepare libraries of derivatives for high-throughput screening against kinase or protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.